9-epi-Artemisinin

Descripción general

Descripción

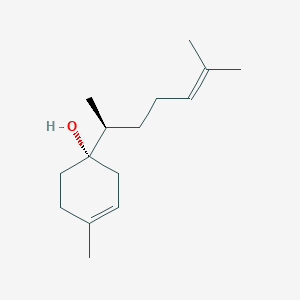

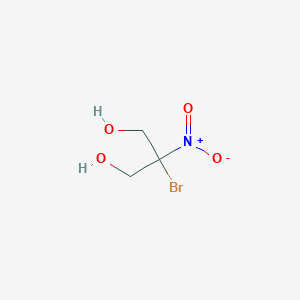

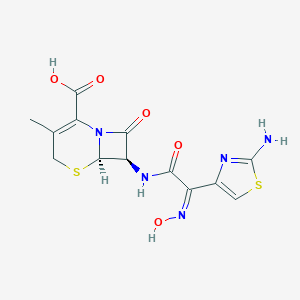

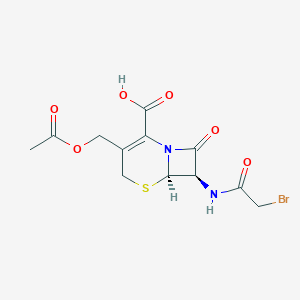

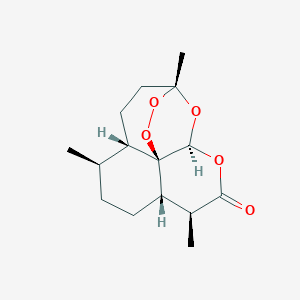

9-epi-Artemisinin is a natural product found in Artemisia carvifolia and Artemisia apiacea . It has a molecular formula of C15H22O5 and a molecular weight of 282.33 g/mol .

Synthesis Analysis

9-epi-Artemisinin occurs as a minor by-product when artemisinin is obtained from natural or semi-synthetic sources . The preparation of β-artemether from artemisinin by reduction with sodium borohydride proceeds normally even when the 9-epimer is present .Molecular Structure Analysis

The IUPAC name for 9-epi-Artemisinin is (1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

The 9-epimer undergoes rearrangement to peroxy acetals . The results are ascribed to the different stabilities of the corresponding dihydro-intermediates due to steric hindrance as suggested by quantum mechanical calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-epi-Artemisinin can be inferred from its molecular structure. It has a molecular formula of C15H22O5 and a molecular weight of 282.33 g/mol .Aplicaciones Científicas De Investigación

Analytical Method Development

Suberu et al. (2013) developed a high-pressure liquid chromatography (HPLC) tandem mass spectrometry method for determining various compounds including 9-epi-artemisinin in Artemisia annua extracts. This method is notable for its rapidity, robustness, and high throughput capability, making it a valuable tool in the analysis of 9-epi-artemisinin in crude extracts (Suberu et al., 2013).

Circular Dichroism Studies

Marconi et al. (2004) conducted circular dichroism (CD) studies on artemisinin and its C(7) epimer, 9-epi-artemisinin. Their research, which included studying these compounds in the presence of β-cyclodextrin, provided insights into the molecular recognition and biological activities of the isomers, contributing to the understanding of their pharmacological properties (Marconi et al., 2004).

Phytochemical Analysis

Czechowski et al. (2018) performed a comprehensive phytochemical analysis of Artemisia annua, which included the identification of 9-epi-artemisinin among other compounds. This research contributes to understanding the chemical diversity in A. annua and its implications in medicinal uses (Czechowski et al., 2018).

Biosynthesis Study

Zhu et al. (2014) investigated the biosynthesis of artemisinin and its analogs, including 9-epi-artemisinin, in Artemisia annua. Their research focused on the effect of dihydroartemisinic acid on gene expression, elucidating the enzyme-mediated biosynthesis processes (Zhu et al., 2014).

Nanoparticle Fabrication

Kakran et al. (2010) utilized evaporative precipitation of nanosuspension (EPN) to fabricate nanoparticles of artemisinin, which potentially includes 9-epi-artemisinin. This method aimed to enhance the dissolution rate of poorly water-soluble drugs like artemisinin, indicating potential applications in drug delivery systems (Kakran et al., 2010).

Antimalarial and Antileishmanial Activities

Avery et al. (2003) explored the antimalarial and antileishmanial activities of C-9-modified artemisinin analogs, including 9-epi-artemisinin. Their work contributes significantly to the development of potential drug candidates for treating diseases like malaria and leishmaniasis (Avery et al., 2003).

Artemisinin Resistance Research

Noedl et al. (2008) provided evidence of artemisinin-resistant malaria, highlighting the importance of understanding the pharmacological actions of artemisinin derivatives, including 9-epi-artemisinin, in the context of emerging drug resistance (Noedl et al., 2008).

Mecanismo De Acción

Target of Action

9-epi-Artemisinin, also known as 11-epi-Artemisinin, is a derivative of Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua . It’s known that artemisinin and its derivatives exert their functions by regulating key factors such as apoptosis-related bax, fasl, and caspase-3, multi-drug resistance genes, and cytokines such as cd4+ and cd8+ .

Mode of Action

The mode of action of 9-epi-Artemisinin is complex and involves multiple mechanisms . The compound contains an unusual endoperoxide bridge, which is generally thought to be the key player of biological activity . This endoperoxide bond could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing the parasite’s death .

Biochemical Pathways

The biosynthesis of 9-epi-Artemisinin involves several biochemical pathways. Amorpha-4,11-diene synthase (ADS) catalyzes the first committed step in the artemisinin biosynthetic pathway . This is the first catalytic reaction enzymatically and genetically characterized in artemisinin biosynthesis . Two genes of the artemisinin biosynthetic pathway have been identified .

Pharmacokinetics

The pharmacokinetics of 9-epi-Artemisinin and its derivatives demonstrate fast absorption, wide distribution, fast excretion, and low in vivo concentration . The primary biologically active metabolite involved in the antimalarial activities of artemisinin and its derivatives is dihydroartemisinin (DHA) .

Result of Action

The results of in vitro tests and isobologram analyses of combination effects showed mild to strong antagonistic interactions between artemisinin and the compounds (9-epi-artemisinin and artemisitene) extracted from A. annua . All of the results suggested that Artemisinin exerts an anti-leishmania effect in vivo and in vitro via an apoptosis-related mechanism .

Action Environment

The quality of 9-epi-Artemisinin varies according to factors such as agricultural conditions, extraction steps, and purification conditions . The preparation of β-artemether from artemisinin by reduction with sodium borohydride proceeds normally even when the 9-epimer is present . The 9-epimer undergoes rearrangement to peroxy acetals . The results are ascribed to the different stabilities of the corresponding dihydro-intermediates due to steric hindrance .

Safety and Hazards

Direcciones Futuras

The emergence of resistance to artemisinin and its derivatives in Africa, including its epidemiology, transmission dynamics, and mechanisms, is a current area of research . There is an urgent need to better appreciate the extent of the problem and its consequences for the treatment and control of malaria .

Propiedades

IUPAC Name |

(1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-DWIPZSBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356309 | |

| Record name | 9-epi-Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-epi-Artemisinin | |

CAS RN |

113472-97-2 | |

| Record name | 9-Epiartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113472972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-epi-Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-EPIARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0474Z7MDH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the stereochemistry at the C-9 position in artemisinin derivatives?

A1: The stereochemistry at the C-9 position in artemisinin derivatives plays a crucial role in determining their biological activity. [] For instance, while (+)-artemisinin exhibits potent antimalarial activity, its 9-epi-analog, (+)-9-epi-artemisinin, was found to be inactive against the drug-sensitive P. falciparum NF54 strain. [] This suggests that even subtle changes in the three-dimensional structure can significantly impact the molecule's ability to interact with its biological target and exert its effects.

Q2: How does 9-epi-artemisinin interact with artemisinin in terms of antimalarial activity?

A2: Research indicates that 9-epi-artemisinin can antagonize the antimalarial activity of artemisinin. [] When tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, 9-epi-artemisinin exhibited antagonistic interactions with artemisinin. [] This suggests that the presence of 9-epi-artemisinin, alongside artemisinin, may reduce the effectiveness of antimalarial treatments.

Q3: Are there any instances where combining 9-epi-artemisinin with other compounds results in different interactions?

A3: Yes, while 9-epi-artemisinin shows antagonism with artemisinin, it exhibits a different interaction pattern with artesunate. [] The isobologram analysis reveals an antagonistic interaction between these two compounds, indicating a potential complexity in the interplay of these compounds and highlighting the need for further investigation.

Q4: Beyond its interaction with artemisinin and artesunate, has 9-epi-artemisinin shown any other notable biological activities?

A4: Interestingly, despite its lack of antimalarial activity, (+)-9-epi-artemisinin, along with its derivatives (+)-3-hydroxymethyl-9-epi-artemisinin and (+)-3-hydroxymethyl-9-desmethylartemisinin, did not exhibit toxicity against L6 cells, a rat skeletal myoblast cell line. [] This finding suggests a potential for further exploration of these compounds for other therapeutic applications, considering their lack of cytotoxicity in this specific context.

Q5: What are the implications of the observed antagonistic interactions between 9-epi-artemisinin and artemisinin for the development of artemisinin-based combination therapies (ACTs)?

A5: The antagonistic interaction between 9-epi-artemisinin and artemisinin raises concerns about the potential impact on the efficacy of ACTs. [] Further research is crucial to determine:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.